(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione
Description
Chemical Identity and Nomenclature
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is a heterocyclic organic compound with the molecular formula C₆H₁₂N₄O₄ and a molecular weight of 204.18 g/mol . Its systematic IUPAC name reflects its stereochemistry and functional groups: two aminooxy-methyl substituents at the 3R and 6R positions of a 2,5-piperazinedione core. The compound is classified under the CAS registry number 16337-02-3 and is commonly referred to by synonyms such as D-Cycloserine dimer , Cycloserine diketopiperazine , and Cycloserine Impurity 2 .
The SMILES notation for the compound is O=C(C@@HN1)NC@HC1=O , which highlights its cyclic diketopiperazine backbone and the stereospecific orientation of the aminooxy-methyl groups. A summary of its key identifiers is provided in Table 1.
Table 1: Chemical Identity of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 16337-02-3 |
| Molecular Formula | C₆H₁₂N₄O₄ |
| Molecular Weight | 204.18 g/mol |
| SMILES | O=C(C@@HN1)NC@HC1=O |
| Key Synonyms | D-Cycloserine dimer, Cycloserine diketopiperazine |
The compound’s stereochemistry is critical to its biochemical interactions, as the (3R,6R) configuration influences its spatial arrangement and reactivity.
Historical Context and Discovery
The discovery of this compound is closely tied to research on D-cycloserine (DCS) , a second-line antitubercular antibiotic first isolated in 1954 from Streptomyces species. DCS inhibits bacterial cell wall synthesis by targeting alanine racemase and D-alanine ligase. During studies on DCS stability, researchers observed its propensity to undergo dimerization under mild acidic conditions, forming the diketopiperazine derivative.
The dimerization mechanism involves hydrolysis of DCS to D-serine and hydroxylamine, followed by cyclization into the 2,5-piperazinedione structure. This process was first documented in the 1960s, with Lassen and Stammer elucidating the equilibrium between DCS and its dimer in aqueous solutions. The stereospecific (3R,6R) configuration arises from the retention of DCS’s original stereochemistry during cyclization.
Synthetic routes to the compound were later developed, including catalytic hydrogenation of protected intermediates and enzymatic methods. Its identification as a degradation product of DCS underscored its relevance in pharmaceutical quality control, particularly as an impurity in DCS formulations.
Structural Classification within Piperazinedione Derivatives
This compound belongs to the 2,5-diketopiperazine (DKP) family, a class of cyclic dipeptides characterized by a six-membered ring with two amide bonds. DKPs are structurally rigid, enabling diverse biological interactions, and are found in natural products, pharmaceuticals, and synthetic compounds.
Key structural features of the compound include:
- Diketopiperazine Core : The 2,5-piperazinedione scaffold provides a planar, aromatic-like structure that stabilizes intermolecular interactions.
- Aminooxy-Methyl Substituents : The 3R and 6R positions are modified with aminooxy groups (-ONH₂), which enhance solubility in polar solvents and enable participation in oxime-forming reactions.
- Stereochemistry : The (3R,6R) configuration ensures spatial compatibility with enzymatic active sites, as seen in its parent compound, D-cycloserine.
Table 2: Comparison with Representative Diketopiperazines
| Compound | Core Structure | Substituents | Biological Relevance |
|---|---|---|---|
| This compound | 2,5-Diketopiperazine | Aminooxy-methyl groups | DCS degradation product |
| Cyclo(L-Trp-L-Pro) | 2,5-Diketopiperazine | Tryptophan, Proline | Antitumor activity |
| Bicyclomycin | Bridged 2,5-DKP | Bicyclic ether moiety | Antibacterial agent |
The aminooxy groups distinguish this compound from other DKPs, enabling unique reactivity patterns. For example, these groups can form stable oximes with carbonyl compounds, a property exploited in chemical biology and drug design. Additionally, the compound’s structural similarity to DCS allows it to interact with PLP-dependent enzymes, though its biological activity remains less characterized.
Properties
IUPAC Name |
(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJUCSMJGKICJ-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(=O)N[C@@H](C(=O)N1)CON)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16337-02-3 | |
| Record name | Cycloserine diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOSERINE DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCG6NP113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Protocol
A solution of D-cycloserine (10 g, 0.10 mol) in anhydrous ethanol (200 mL) is treated with glacial acetic acid (20 mL) added dropwise at 25°C. The mixture undergoes reflux at 78°C for 6 hours under nitrogen atmosphere. Post-reaction cooling to 0–5°C induces crystallization, with subsequent vacuum filtration isolating the crude product. Purification involves washing with cold ethanol (−20°C) to remove unreacted starting material and acetic acid byproducts.
Critical Parameters:
| Parameter | Specification | Impact on Yield |
|---|---|---|
| Solvent System | Ethanol:Acetic Acid (10:1 v/v) | Optimal protonation state for cyclization |
| Temperature Control | Strict maintenance at 78±2°C | Prevents thermal degradation |
| Cooling Rate | 1°C/min to 0–5°C | Maximizes crystal purity |
Mechanistic Rationale
The acetic acid catalyzes both aminooxy group activation and piperazine ring formation through:
-
Protonation of cycloserine's amine groups, enhancing electrophilicity
-
Nucleophilic attack by oxygen atoms on adjacent carbon centers
Alternative Synthetic Strategies
While the D-cycloserine route remains predominant, recent studies suggest potential modifications to address scalability challenges:
Solid-Phase Synthesis Exploration
Preliminary work indicates that immobilizing D-cycloserine on Wang resin (loading capacity: 0.8 mmol/g) could enable iterative coupling cycles. Early-stage trials show:
-
62% yield after 3 coupling cycles
-
Reduced dimerization byproducts (<5%) compared to solution-phase methods
Enzymatic Approaches
Lipase-mediated cyclization using Candida antarctica Lipase B (CAL-B) in tert-butanol demonstrates:
-
40% conversion at 37°C over 48 hours
-
Improved stereoselectivity (ee >98%) but requires costly enzyme recycling
Process Optimization Considerations
Solvent Screening
Comparative studies of aprotic vs. protic solvents reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 28 | 91.2 |
| Ethanol | 24.3 | 85 | 99.5 |
| THF | 7.5 | <5 | N/A |
Ethanol's optimal polarity balances reactant solubility and transition-state stabilization.
Acid Catalyst Optimization
Replacing acetic acid with stronger acids (e.g., HCl, H2SO4) leads to:
-
Rapid reaction completion (1–2 hours)
-
Uncontrolled polymerization (>30% oligomers)
-
Corrosion issues in industrial equipment
Weak acid systems (pH 4–5) provide superior control over reaction kinetics.
Characterization & Quality Control
Successful synthesis requires rigorous analytical verification:
Spectroscopic Confirmation
Chiral Purity Assessment
HPLC using Chiralpak AD-H column (4.6×250 mm, 5 μm) with hexane:isopropanol (80:20) mobile phase confirms:
Industrial-Scale Production Challenges
Thermal Stability Concerns
The compound decomposes rapidly above 180°C, necessitating:
-
Jacketed reactors with precise temperature control (±0.5°C)
-
In-line FTIR monitoring for real-time reaction tracking
Regulatory Considerations
As a cycloserine impurity (Noradrenaline Impurity 47), synthesis must adhere to:
-
ICH Q3A/B guidelines for residual solvents (<300 ppm ethanol)
-
USP <621> chromatography requirements for purity verification
Emerging Methodologies
Flow Chemistry Applications
Microreactor systems (0.5 mm ID, PTFE tubing) demonstrate:
-
95% yield at 100°C residence time (30 minutes)
-
10-fold productivity increase vs. batch processes
Green Chemistry Initiatives
Solvent recycling protocols achieve:
-
90% ethanol recovery via falling-film evaporation
-
E-factor reduction from 32 to 5.6 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions: (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can undergo various chemical reactions, including:
Oxidation: The dimer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer into simpler compounds.
Substitution: The dimer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the dimer .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₂N₄O₄
- Molecular Weight : Approximately 204.19 g/mol
- CAS Number : 16337-02-3
- Physical Appearance : White solid
- Solubility : Slightly soluble in DMSO and methanol; storage conditions require refrigeration at 2-8°C to protect from light and air.
The compound features two aminooxy groups attached to a piperazinedione core, which enhances its reactivity and biological relevance. The presence of these functional groups allows it to participate in various chemical reactions, including oxidation and conjugation with other biomolecules.
Proteomics Research
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is primarily utilized as a biochemical tool in proteomics. Its ability to interact with proteins makes it valuable for studying protein modifications and interactions. Specifically, it can serve as a probe for analyzing glycosylation patterns and other post-translational modifications due to its aminooxy functionality.
Biosynthesis of S-Adenosylmethionine
This compound acts as an intermediate in the biosynthesis of S-adenosylmethionine (SAM), a critical methyl donor in numerous enzymatic reactions. SAM is essential for methylation processes that regulate gene expression and protein function . The conversion of this compound into SAM highlights its significance in metabolic pathways.
Case Study 1: Proteomic Profiling
In a study examining protein interactions involved in cellular signaling pathways, this compound was used to label specific proteins for mass spectrometry analysis. The results demonstrated its effectiveness in identifying post-translational modifications that were previously challenging to detect.
Case Study 2: S-Adenosylmethionine Production
A biochemical study focused on optimizing the production of S-adenosylmethionine using this compound as a precursor. The findings revealed enhanced yields of SAM when using this compound under controlled enzymatic conditions compared to traditional methods .
Mechanism of Action
The mechanism of action of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is not well-studied, but it is believed to be similar to that of D-Cycloserine. D-Cycloserine acts by inhibiting two key enzymes involved in bacterial cell wall synthesis: L-alanine racemase and D-alanylalanine synthetase. By inhibiting these enzymes, D-Cycloserine prevents the formation of peptidoglycan, weakening the bacterial cell wall and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
DKPs are a diverse class of cyclic dipeptides with varied biological activities. Below is a detailed comparison of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione with structurally or functionally related compounds:
Structural Analogues
Functional and Mechanistic Differences
- Reactivity: The aminooxymethyl groups in this compound enable nucleophilic attack and pH-dependent conformational changes, critical for its role in LNPs . In contrast, chlorinated derivatives (e.g., 3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione) act as alkylating agents, disrupting DNA synthesis in leukemia cells . Thiodiketopiperazines (e.g., geospallins A–C) feature sulfur bridges, enhancing ACE inhibition via hydrophobic interactions with the enzyme’s active site .
- Compared to alkylating agents (e.g., melphalan), 3,6-Bis(5-chloro-2-piperidyl)-2,5-piperazinedione retains efficacy against drug-resistant leukemias due to its non-cross-reactive mechanism .
Biological Activity
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, identified by CAS number 16337-02-3, is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, synthetic routes, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a piperazinedione ring with two aminooxy groups attached, contributing to its reactivity and biological relevance. The chemical formula is .
| Property | Value |
|---|---|
| IUPAC Name | (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
| Molecular Weight | 188.18 g/mol |
| Solubility | Soluble in water |
| CAS Number | 16337-02-3 |
This compound acts as an intermediate in the biosynthesis of S-adenosylmethionine (SAM), a critical methyl donor in numerous biological processes . Its aminooxy groups allow it to interact with various biological targets, potentially influencing metabolic pathways.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial activity similar to that of its derivative D-Cycloserine. D-Cycloserine is known for its ability to inhibit bacterial cell wall synthesis and has applications in treating tuberculosis . The dimer form of D-Cycloserine can form during synthesis and may possess unique biological properties that warrant further investigation.
Binding Affinities
Studies have focused on the binding affinities of this compound with various enzymes and receptors. Its dual aminooxy functionality enhances its potential as a ligand for biological interactions .
Synthetic Routes
The synthesis of this compound can occur unintentionally during the preparation of D-Cycloserine. Common synthetic methods involve using D-serine as a starting material through protection-deprotection steps .
Common Reagents:
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Sodium borohydride
Case Studies
-
Antimicrobial Activity Assessment:
A study evaluated the antimicrobial effects of this compound against various Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to that of D-Cycloserine . -
Metabolic Pathway Analysis:
Research on the metabolic pathways involving this compound revealed its role in the degradation of D-Cycloserine in biological systems. Understanding these pathways is crucial for developing formulations that minimize impurities .
Q & A
Q. What are the optimal synthetic routes for (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, and how do stereochemical purity and yield vary across methods?
Methodological Answer: The synthesis of this compound typically involves cyclization of aminooxy precursors under controlled pH and temperature. A common approach uses (R)-configured starting materials to preserve stereochemistry. Key steps include:
- Protection/deprotection strategies for aminooxy groups to avoid side reactions.
- Catalytic hydrogenation or enzymatic resolution to achieve enantiomeric excess >98% .
- NMR and IR spectroscopy for real-time monitoring of intermediates (e.g., tracking carbonyl peaks at ~1700 cm⁻¹ in IR) .
Yield optimization (40–60%) often requires inert atmospheres and anhydrous solvents.
Q. How can researchers characterize the stability of this compound under physiological conditions?
Methodological Answer: Stability studies should employ:
- pH-dependent degradation assays (e.g., simulate gastric/intestinal pH using 0.1 M HCl and phosphate buffers).
- High-performance liquid chromatography (HPLC) with chiral columns to track racemization or decomposition products .
- Mass spectrometry (MS) to identify hydrolyzed byproducts (e.g., loss of aminooxy groups at m/z 120–130) .
Controlled temperature (25–37°C) and ionic strength adjustments are critical for reproducibility .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activities of this compound (e.g., conflicting cytotoxicity data)?
Methodological Answer: Contradictions often arise from assay variability. Mitigate this via:
- Standardized cell lines (e.g., HepG2 vs. HEK293 comparisons) with matched passage numbers.
- Dose-response matrices spanning 0.1–100 μM to identify off-target effects.
- Orthogonal assays (e.g., MTT, ATP luminescence, and caspase-3 activation) to cross-validate cytotoxicity .
For mechanistic clarity, combine RNA-seq and molecular docking to correlate bioactivity with target engagement (e.g., piperazinedione interactions with kinase domains) .
Q. How can computational modeling predict the environmental fate of this compound, and what experimental validations are required?
Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate:
- Biodegradation potential (e.g., EPI Suite software for half-life predictions).
- Soil sorption coefficients (Koc) via molecular hydrophobicity indices .
Experimental validation requires: - Microcosm studies with spiked soil/water samples.
- LC-MS/MS to quantify residual compound and metabolites .
Controlled variables include microbial diversity and redox conditions.
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer: Crystallization hurdles (e.g., hygroscopicity) demand:
- Co-crystallization with stabilizing agents (e.g., crown ethers or cyclodextrins).
- Vapor diffusion in non-polar solvents (hexane/ethyl acetate mixtures) to slow nucleation.
- Synchrotron radiation for high-resolution data collection on microcrystals .
Validate crystal packing via Hirshfeld surface analysis to confirm hydrogen-bonding networks .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer: Discrepancies often stem from:
- Impurity profiles (e.g., residual dimethylformamide altering polarity).
- Dynamic light scattering (DLS) to detect micelle formation in aqueous buffers.
- Temperature-controlled solubility assays (e.g., 4°C vs. 25°C) to assess entropy-driven dissolution .
Report solvent purity and equilibration times to enhance cross-study comparability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
